Ataprost
Overview
Description
Ataprost: is a synthetic compound known for its potent pharmacological properties. It is an orally active analogue of Carboprostacyclin and is recognized for its ability to inhibit ADP-induced platelet aggregation and alleviate coronary spasm . This compound is primarily used in the treatment of cardiovascular diseases, immune system diseases, and respiratory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ataprost involves multiple steps, starting with the esterification of 4alpha-carboxymethyl-5beta-benzyloxymethyl-cyclopent-2-en-1alpha-ol with methyl iodide and potassium carbonate in acetone to form the corresponding methyl ester. This intermediate undergoes further reactions, including cyclization, bromination, and Wittig condensation, to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Ataprost undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in methylene chloride.
Reduction: Sodium borohydride in methanol.
Substitution: Triethyl orthoacetate and potassium tert-butoxide in benzene.
Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to yield this compound.
Scientific Research Applications
Ataprost has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical studies and as a reagent in synthetic chemistry.
Biology: Studied for its effects on platelet aggregation and coronary spasm.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control.
Mechanism of Action
Ataprost exerts its effects by acting as a prostaglandin I2 receptor agonist. It binds to the prostaglandin I2 receptor, leading to the activation of intracellular signaling pathways that result in the inhibition of platelet aggregation and relaxation of coronary arteries . This mechanism is crucial for its therapeutic effects in cardiovascular diseases.
Comparison with Similar Compounds
Carboprostacyclin: Ataprost is an analogue of Carboprostacyclin and demonstrates 2.6 times greater efficacy in inhibiting ADP-induced platelet aggregation.
Latanoprost: Another prostaglandin analogue used in the treatment of glaucoma.
Tafluprost: Similar to Latanoprost, used for reducing intraocular pressure.
Uniqueness: this compound’s unique ability to inhibit platelet aggregation and alleviate coronary spasm with higher efficacy compared to Carboprostacyclin makes it a valuable compound in cardiovascular therapy .
Properties
IUPAC Name |
(5E)-5-[(3aS,4R,5R,6aS)-4-[(E,3S)-3-cyclopentyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c22-19(15-6-2-3-7-15)10-9-17-18-12-14(5-1-4-8-21(24)25)11-16(18)13-20(17)23/h5,9-10,15-20,22-23H,1-4,6-8,11-13H2,(H,24,25)/b10-9+,14-5+/t16-,17+,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLGLHQHLFISGJ-YLBFUXKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C=CC2C(CC3C2CC(=CCCCC(=O)O)C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/CCCC(=O)O)/C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83997-19-7 | |
Record name | Ataprost [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083997197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ATAPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M41LMG25QB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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